REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:9][N:8]=[N:7][C:6]=1[CH3:10])=[O:4].[OH-].[Na+].Cl>CO>[CH3:10][C:6]1[N:7]=[N:8][S:9][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(N=NS1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting turbid aqueous layer is extracted twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the pooled organic layers are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |